molecular formula C27H30N2OS B5430612 (E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-octoxyphenyl)prop-2-enenitrile

(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-octoxyphenyl)prop-2-enenitrile

Cat. No.: B5430612
M. Wt: 430.6 g/mol
InChI Key: KQSDSSWZGARBFE-HKOYGPOVSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

Thiazoles are synthesized using various methods. One common method involves the condensation of α-haloketones or α-haloaldehydes with thioamides . The specific synthesis pathway for “2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile” is not available in the sources I found.


Molecular Structure Analysis

Thiazoles are planar molecules. The aromaticity of thiazoles is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The specific molecular structure of “2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile” is not available in the sources I found.


Chemical Reactions Analysis

Thiazoles undergo various chemical reactions. They can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position . The specific chemical reactions involving “2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile” are not available in the sources I found.


Physical and Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . The specific physical and chemical properties of “2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile” are not available in the sources I found.

Mechanism of Action

The mechanism of action of thiazole derivatives depends on their specific biological activity. For example, some thiazole derivatives have antimicrobial activity, while others have anticancer activity . The specific mechanism of action of “2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile” is not available in the sources I found.

Safety and Hazards

The safety and hazards of thiazole derivatives depend on their specific structure. Some thiazole derivatives may be harmful if swallowed or cause eye irritation . The specific safety and hazards of “2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile” are not available in the sources I found.

Future Directions

Thiazoles and their derivatives continue to be an area of interest for researchers due to their wide range of biological activities . Future research may focus on synthesizing new thiazole derivatives and studying their biological activities. The specific future directions for “2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile” are not available in the sources I found.

Properties

IUPAC Name

(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-octoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2OS/c1-3-4-5-6-7-8-17-30-25-15-11-22(12-16-25)18-24(19-28)27-29-26(20-31-27)23-13-9-21(2)10-14-23/h9-16,18,20H,3-8,17H2,1-2H3/b24-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSDSSWZGARBFE-HKOYGPOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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